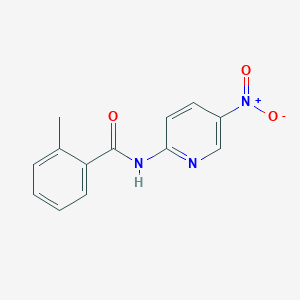

2-methyl-N-(5-nitropyridin-2-yl)benzamide

Description

2-Methyl-N-(5-nitropyridin-2-yl)benzamide is a benzamide derivative featuring a methyl-substituted benzoyl group linked to a 5-nitro-pyridin-2-amine moiety. The nitro group at the 5-position of the pyridine ring introduces electron-withdrawing effects, which may enhance binding interactions with biological targets or influence physicochemical properties such as solubility and stability .

Properties

IUPAC Name |

2-methyl-N-(5-nitropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-4-2-3-5-11(9)13(17)15-12-7-6-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCRZIZHSVWNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

Amidation: The formation of the benzamide structure is accomplished by reacting the nitropyridine derivative with 2-methylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control would be essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.

Major Products

Reduction: 2-methyl-N-(5-aminopyridin-2-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-nitropyridin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with target molecules, facilitating specific interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

4-Methyl-N-(5-Nitropyridin-2-yl)Benzamide (7b)

- Structure : Differs only in the position of the methyl group on the benzamide (4-methyl vs. 2-methyl).

- Activity : Exhibited a minimum inhibitory concentration (MIC) of 0.22–1.49 µM against Gram-positive and Gram-negative bacteria, comparable to the target compound .

2-Methyl-N-((4-Methylpyridin-2-yl)Carbamothioyl)Benzamide

- Structure : Incorporates a thiourea (-NH-CS-N-) bridge and a 4-methylpyridine group instead of nitro-pyridine.

- Activity : Demonstrated antibacterial activity against both Gram-positive and Gram-negative strains, with MIC values pending further studies .

- Key Difference : The thiocarbonyl group introduces sulfur-based hydrogen bonding and altered electronic properties, which may enhance stability or modify target interactions .

N-(5-Bromopyridin-2-yl)Benzamide Derivatives

- Structure : Features a bromine substituent instead of nitro at the pyridine 5-position.

- Activity : Showed moderate antibacterial activity (MIC ~1.5 µM), suggesting that electron-withdrawing nitro groups (as in the target compound) may improve efficacy compared to halogens .

Physicochemical Properties

- logP and Solubility: 2-Methyl-N-(1H-Tetrazol-5-yl)Benzamide: logP = 0.43, logSw = -2.19, indicating moderate hydrophobicity .

- Hydrogen Bonding : Intramolecular interactions (e.g., N–H⋯O/S) in thiourea derivatives stabilize pseudo-planar conformations, whereas nitro groups may engage in stronger dipole-dipole interactions .

Crystallographic Insights

- Thiourea Analogues: Crystallize in a monoclinic system (space group P21/c) with dimeric structures stabilized by N–H⋯S hydrogen bonds. Bond lengths (C=O: 1.23 Å, C=S: 1.68 Å) confirm resonance delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.